Cas no 7371-52-0 (4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate)
7371-52-0 structure
Product Name:4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate
CAS No:7371-52-0
MF:C22H22O4
MW:350.407686710358
CID:978346
PubChem ID:54598931
Update Time:2025-04-19
4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- NSC-102332
- NSC102332
- 7371-52-0
- 4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate
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- Inchi: 1S/C22H22O4/c23-21(15-13-19-9-3-1-4-10-19)25-17-7-8-18-26-22(24)16-14-20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2/b15-13-,16-14+
- InChI Key: OWHNFZZYMMANGT-VCFJNTAESA-N
- SMILES: O(C(/C=C\C1C=CC=CC=1)=O)CCCCOC(/C=C/C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 350.152
- Monoisotopic Mass: 350.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 11
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 2
- XLogP3: 4.9
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.147
- Boiling Point: 511.9°C at 760 mmHg
- Flash Point: 257.7°C
- Refractive Index: 1.599
- PSA: 52.60000
- LogP: 4.27980
4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
7371-52-0 (4-[(E)-3-phenylprop-2-enoyl]oxybutyl (Z)-3-phenylprop-2-enoate) Related Products
- 7778-83-8(Propyl cinnamate)
- 7779-65-9(Isopentyl cinnamate)
- 103-36-6(Ethyl cinnamate)
- 7780-06-5(Isopropyl cinnamate)
- 20511-20-0(Ethyl 4-Methylcinnamate)
- 3487-99-8(Pentyl cinnamate)
- 122-67-8(2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester)
- 122-69-0(2-Propenoic acid, 3-phenyl-, 3-phenyl-2-propenyl ester)
- 10032-08-3(Heptyl cinnamate)
- 1866-31-5(Allyl cinnamate)
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